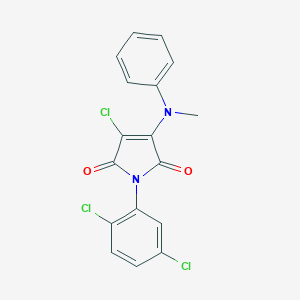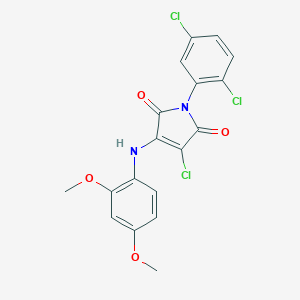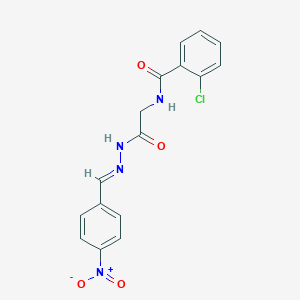
2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide, also known as CNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNB is a derivative of benzamide and hydrazine, and its synthesis method involves the reaction of 4-nitrobenzaldehyde with hydrazine and chloroacetyl chloride.
Applications De Recherche Scientifique
Precursors for Antitubercular Agents
Research highlights the potential of structurally similar compounds as precursors in the synthesis of antituberculosis drug candidates. For instance, compounds with related structural attributes have been characterized to aid in the development of new antitubercular benzothiazinones, a promising class of antituberculosis drugs (Richter et al., 2021).
Antimicrobial Activity
Novel derivatives structurally related to 2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide have been synthesized and tested for antimicrobial activities. These studies provide insights into the compound's potential utility in developing new antimicrobial agents (Abdellatif et al., 2013).
Antitumor Applications
Another area of research has explored the compound's structural analogs for their antitumor properties, with in vitro and in vivo studies suggesting promising applications in cancer therapy. Such studies are crucial for identifying new antitumor agents and understanding their mechanisms of action (Santos et al., 2013).
Structural Characterization for Drug Design
Structural characterization of similar compounds provides foundational knowledge for drug design and development. Detailed analyses of crystal and molecular structures assist in the rational design of novel compounds with potential therapeutic applications (Saeed et al., 2008).
Role in Boosting Immune Response
Research into compounds like 2-Chloro-4-nitrobenzoic acid, which shares functional groups with the compound of interest, has been associated with antiviral properties and potential to boost the immune response in immune deficiency diseases. This highlights the broader implications of structurally related compounds in therapeutic contexts (Oruganti et al., 2017).
Propriétés
IUPAC Name |
2-chloro-N-[2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4/c17-14-4-2-1-3-13(14)16(23)18-10-15(22)20-19-9-11-5-7-12(8-6-11)21(24)25/h1-9H,10H2,(H,18,23)(H,20,22)/b19-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEANVLEJANOKN-DJKKODMXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362935.png)
![2-(5-{3-nitrophenyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B362937.png)
![N-(4-chlorophenyl)-2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}acetamide](/img/structure/B362939.png)

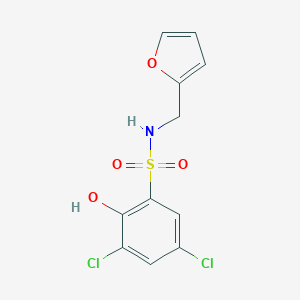
![2-[(2-Methoxyphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B362962.png)
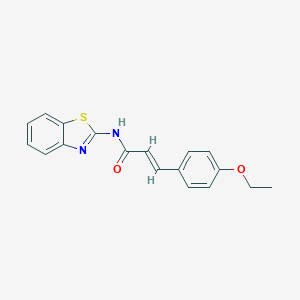
![2-(Furan-2-ylmethylamino)-3-(furan-2-ylmethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B362971.png)
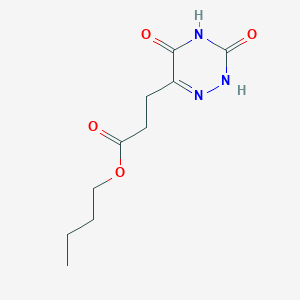
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B362977.png)
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B362989.png)
